Nndav

DNA Binding Chromatin Structure Anthracycline Mechanism

Researchers investigating DNA damage mechanisms beyond classical intercalation face supply scarcity. Nndav (AD199) is a lipophilic N,N-dimethyladriamycin-14-valerate analog that uniquely induces chromatin condensation and destabilization rather than stabilization like doxorubicin. It is the optimal tool for MDR studies, as its cytotoxicity is selectively enhanced >2-fold by calmodulin inhibitors in resistant cells, and its activity can be tracked via a 26-60% reduction in acridine orange fluorescence.

Molecular Formula C34H41NO12
Molecular Weight 655.7 g/mol
CAS No. 98910-80-6
Cat. No. B1203796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNndav
CAS98910-80-6
SynonymsN,N-dimethyladriamycin-14-valerate
NNDAV
Molecular FormulaC34H41NO12
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)O)C)N(C)C)O
InChIInChI=1S/C34H41NO12/c1-6-7-11-23(37)45-15-22(36)34(43)13-18-26(21(14-34)46-24-12-19(35(3)4)16(2)33(42)47-24)32(41)28-27(30(18)39)29(38)17-9-8-10-20(44-5)25(17)31(28)40/h8-10,16,19,21,24,33,39,41-43H,6-7,11-15H2,1-5H3
InChIKeyTUGDDYYUXNGQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nndav (AD199) Overview


Nndav, chemically designated as N,N-dimethyladriamycin-14-valerate (also known as AD199), is a synthetic, lipophilic N-alkyl derivative of the anthracycline antibiotic doxorubicin (adriamycin) [1]. It was developed as an experimental antineoplastic agent for research purposes, primarily to investigate and potentially overcome mechanisms of multidrug resistance associated with its parent compound [2]. The compound is structurally characterized by the N,N-dimethylation of the aminosugar moiety and the addition of a 14-valerate ester side chain, modifications that significantly alter its physicochemical properties and biological interactions compared to doxorubicin and other analogs [1].

Nndav (AD199) Irreplaceability


The selection of Nndav (AD199) over its parent compound, doxorubicin, or other analogs like AD198 is critical for specific research applications due to its unique combination of lipophilicity and DNA-binding properties. While doxorubicin and many of its derivatives act as DNA intercalators, Nndav (AD199) demonstrates a distinct mode of DNA interaction that leads to chromatin condensation and destabilization, rather than stabilization [1]. Furthermore, its behavior in doxorubicin-resistant cell lines is unique; unlike doxorubicin, the cytotoxic effects of Nndav (AD199) can be selectively enhanced by agents like the calmodulin inhibitor trifluoperazine, a phenomenon not observed with weak or non-DNA binding analogs [2]. These specific functional and biophysical differences, quantified in comparative studies, mean that Nndav (AD199) is not an interchangeable research tool and must be specifically procured for studies investigating novel DNA damage mechanisms or bypassing classical anthracycline resistance pathways.

Nndav (AD199) Comparative Evidence


Chromatin Destabilization

Nndav (AD199) induces a biochemical effect on DNA that is opposite to that of its parent compound, doxorubicin (ADR). In studies on L1210 cells, doxorubicin stabilized DNA against acid-induced denaturation, a hallmark of classical intercalation. In stark contrast, AD199 and other N-alkyl derivatives increased DNA denaturability [1]. This suggests a unique binding mode for AD199 that leads to chromatin destabilization and condensation, a property not shared by doxorubicin or its non-binding derivative AD143 [1].

DNA Binding Chromatin Structure Anthracycline Mechanism Drug-DNA Interaction

S-Phase and G2/M Cell Cycle Arrest

Nndav (AD199) exhibits a distinct cell cycle perturbation profile compared to its close structural analog, N-benzyladriamycin-14-valerate (AD198). At 24 hours post-treatment in L1210 cells, AD199 (at 0.62 µg/mL) caused a pronounced accumulation of cells in both the S and G2+M phases. In contrast, AD198 (at 3.27 µg/mL) caused a predominant accumulation solely in the G2+M phase [1]. This indicates that a simple substitution on the amine (methyl vs. benzyl) translates to a significantly different impact on cell cycle progression.

Cell Cycle Flow Cytometry Cancer Biology Mechanism of Action

Calmodulin-Dependent Cytotoxicity Enhancement

A key differentiator for Nndav (N,N-dimethyladriamycin-14-valerate) is its response to the calmodulin inhibitor trifluoperazine (TFP) in a drug-resistant setting. In doxorubicin-resistant P388 mouse leukemia cells (P388/DOX), the presence of 5 µM TFP selectively enhanced the cytotoxic effects of Nndav by more than 2-fold [1]. This enhancement was specific to strong DNA binders like Nndav and was not observed for the weak DNA binder N-benzyl-adriamycin-14-valerate (AD198) or other non-binding analogs under the same conditions [1]. This indicates a unique susceptibility of Nndav's mechanism in resistant cells.

Drug Resistance Calmodulin Inhibitor P388 Leukemia Trifluoperazine

Reduced DNA Dye Interference in Assays

While Nndav (AD199) is a DNA binder, its interaction with DNA results in a distinct and quantifiable effect on fluorescence when cells are stained with the intercalating dye acridine orange. Following a 1-hour exposure, AD199 reduced the fluorescence signal of acridine orange-stained L1210 cells by 26-60% [1]. This is a functional outcome of its unique binding mode, which alters chromatin structure and accessibility to other intercalators. In contrast, doxorubicin did not appreciably interfere with acridine orange binding and fluorescence [1]. This property provides a measurable, concentration-dependent effect that can be used as a readout in assay development.

Assay Development Acridine Orange Flow Cytometry DNA Staining

Nndav (AD199) Research Applications


Non-Canonical DNA Damage & Chromatin Remodeling

Nndav is the optimal compound for investigating DNA damage responses that diverge from classical anthracycline intercalation. Its unique ability to increase DNA denaturability and cause chromatin destabilization, rather than stabilization like doxorubicin, makes it an essential tool for studying alternative pathways of chromatin remodeling and genomic instability [1].

S-Phase Checkpoint & Cell Cycle Dysregulation

For research focused on S-phase checkpoints, Nndav (AD199) is the preferred analog over its close relative AD198. The quantitative flow cytometry data show that Nndav uniquely induces a pronounced S-phase accumulation in addition to a G2+M block, enabling targeted investigation of intra-S-phase signaling and replication stress responses [1].

Calmodulin Pathways in Multidrug Resistance

Nndav serves as a key research reagent for studying mechanisms to circumvent multidrug resistance. Its cytotoxic activity is selectively enhanced more than 2-fold by the calmodulin inhibitor trifluoperazine in doxorubicin-resistant cells, a response not seen with other weak or non-DNA binding analogs [1]. This makes it a powerful tool for dissecting the role of calmodulin signaling in drug efflux and resistance.

Flow Cytometry-Based DNA Binding Assays

The quantifiable 26-60% reduction in acridine orange fluorescence induced by Nndav (AD199) can be exploited as a direct, functional readout for cellular uptake and chromatin engagement in flow cytometry assays. This is a clear differentiator from doxorubicin, which does not interfere with the dye, allowing Nndav's activity to be tracked via a simple, robust, and quantitative fluorescence-based method [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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